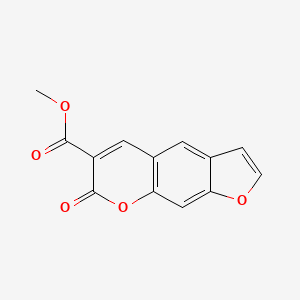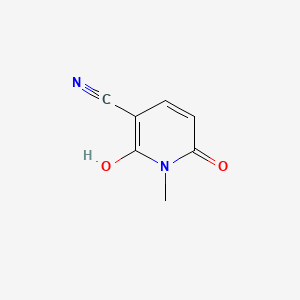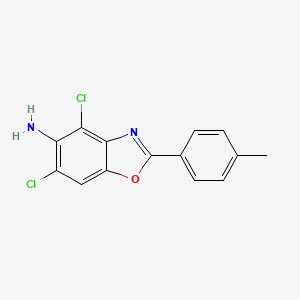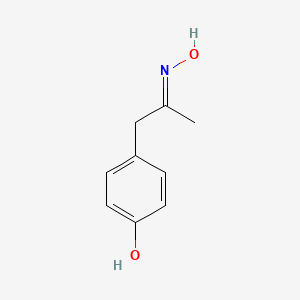
7H-Furo(3,2-g)(1)benzopyran-6-carboxylic acid, 7-oxo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-oxo-7H-furo(3,2-g)(1)benzopyran-6-carboxylate is a complex organic compound with a unique structure that includes a furobenzopyran ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-oxo-7H-furo(3,2-g)(1)benzopyran-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the furobenzopyran ring system. Specific reagents and catalysts are used to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-oxo-7H-furo(3,2-g)(1)benzopyran-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 7-oxo-7H-furo(3,2-g)(1)benzopyran-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 7-oxo-7H-furo(3,2-g)(1)benzopyran-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
7H-Furo(3,2-g)(1)benzopyran-7-one: A related compound with similar structural features.
4-Methoxy-7H-furo(3,2-g)(1)benzopyran-7-one: Another derivative with a methoxy group.
Isopimpinellin: A compound with a similar furobenzopyran ring system.
Uniqueness
Methyl 7-oxo-7H-furo(3,2-g)(1)benzopyran-6-carboxylate is unique due to its specific functional groups and the potential for diverse chemical reactivity. Its distinct structure allows for various modifications, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
70527-59-2 |
|---|---|
Formule moléculaire |
C13H8O5 |
Poids moléculaire |
244.20 g/mol |
Nom IUPAC |
methyl 7-oxofuro[3,2-g]chromene-6-carboxylate |
InChI |
InChI=1S/C13H8O5/c1-16-12(14)9-5-8-4-7-2-3-17-10(7)6-11(8)18-13(9)15/h2-6H,1H3 |
Clé InChI |
BDODTGBOXYQHLF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C3C(=C2)C=CO3)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI)](/img/structure/B13807786.png)

![[(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane](/img/structure/B13807815.png)


![4-amino-N-[(2-ethoxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B13807827.png)
![alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp](/img/structure/B13807830.png)

![Thiazolidine, 2-(4-methylphenyl)-3-[(4-nitrophenyl)sulfonyl]-(9CI)](/img/structure/B13807837.png)


![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,3-dimethylphenyl)-](/img/structure/B13807856.png)
![3'-Prop-1-en-2-ylspiro[bicyclo[3.1.0]hexane-6,2'-oxirane]](/img/structure/B13807858.png)

